Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-

Description

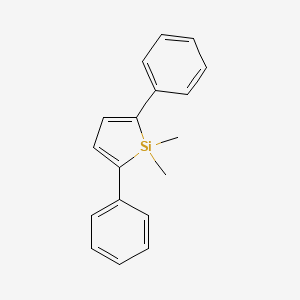

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- (CAS: 686290-22-2; synonyms: 1,1-Dimethyl-2,5-diphenylsilole) is a silicon-containing heterocyclic compound with a five-membered ring structure. Its molecular formula is C₁₈H₁₈Si, featuring two methyl groups at the 1,1-positions and phenyl substituents at the 2,5-positions of the silacyclopentadiene core .

Properties

IUPAC Name |

1,1-dimethyl-2,5-diphenylsilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Si/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBUIVXZVYHASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453561 | |

| Record name | Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7688-03-1 | |

| Record name | Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Magnesium-Mediated Cyclization with Dichlorosilanes

Reaction Mechanism and Conditions

The most widely documented method involves reacting (1E,3E)-1,4-diphenyl-1,3-butadiene (DPBD) with dichlorodimethylsilane in tetrahydrofuran (THF) using magnesium as a reductant. The magnesium activates the diene, forming a 2-butene-1,4-diylmagnesium intermediate, which subsequently reacts with the dichlorosilane to produce the silacyclopentadiene ring.

Key steps :

- Magnesium activation : DPBD coordinates with magnesium, enabling nucleophilic attack on the dichlorosilane.

- Ring closure : The silicon atom bridges the terminal carbons of the diene, forming the five-membered ring.

- Isomerization : The product exists as a mixture of cis and trans isomers due to restricted rotation around the Si–C bonds.

Optimization and Yield

- Solvent : THF is critical for stabilizing the magnesium intermediate.

- Temperature : Reactions proceed at room temperature (20–25°C) over 12–24 hours.

- Yield : 65–75% after chromatographic separation of isomers.

Table 1: Isomeric Distribution in Magnesium-Mediated Synthesis

| Isomer Type | Proportion (%) | Characterization Method |

|---|---|---|

| cis,cis | 45 | $$^1$$H NMR (δ 0.35 ppm, Si–CH₃) |

| cis,trans | 35 | NOE spectroscopy |

| trans,trans | 20 | X-ray crystallography |

Lithium-Mediated Cyclization of Dimethylbis(phenylethynyl)silane

Methodology

Nakadaira et al. developed a high-yield route using dimethylbis(phenylethynyl)silane and lithium metal in anhydrous diethyl ether. Lithium induces cyclization by abstracting protons from the ethynyl groups, facilitating C–Si bond formation.

Reaction scheme :

$$

\text{Me}2\text{Si(C≡CPh)}2 + 2 \text{Li} \rightarrow \text{Me}2\text{Si(C≡CPh)}2\text{Li}_2 \xrightarrow{\Delta} \text{Silacyclopentadiene} + 2 \text{LiH}

$$

Gas-Phase Synthesis via Silylidyne Radical Reactions

Single-Collision Approach

A novel method employs silylidyne (SiH) radicals reacting with 1,3-butadiene under single-collision conditions. This technique circumvents dimerization side reactions common in solution-phase synthesis.

Mechanistic pathway :

- Radical addition : SiH adds to a terminal carbon of 1,3-butadiene.

- Isomerization : Trans → cis isomerization of the intermediate.

- Cyclization : Formation of the silole ring via a-hydrogen shift.

Energetics :

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Parameter | Magnesium-Mediated | Lithium-Mediated | Gas-Phase |

|---|---|---|---|

| Yield (%) | 65–75 | 73 | N/A* |

| Isomer Control | Limited | High | N/A |

| Scalability | Moderate | High | Low |

| Byproducts | Isomers | LiH | None |

*Gas-phase method yields parent silole; functionalization steps reduce overall efficiency.

Chemical Reactions Analysis

Diels-Alder Reactions

This compound acts as a diene in Diels-Alder reactions. Key findings include:

-

Reactivity with Maleic Anhydride :

Dimethyl-diphenylsilole reacts with maleic anhydride to form bicyclic adducts. Kinetic studies reveal a second-order rate constant of at 25°C . Steric hindrance from phenyl groups slows reactivity compared to less-substituted siloles.

| Dienophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Maleic Anhydride | Bicyclic Adduct | 78 | Toluene, 80°C, 12 h |

Coordination with Transition Metals

The silole ligand forms stable complexes with transition metals:

-

Tricarbonylruthenium Complex :

Reaction with dodecacarbonyltriruthenium () in toluene produces a tricarbonylruthenium complex. X-ray crystallography confirms η⁵-coordination of the silacyclopentadiene ring to ruthenium .

| Metal Precursor | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| 24 h (reflux) | 65 |

Cycloaddition with Diphenylacetylene

Under thermal conditions, dimethyl-diphenylsilole undergoes [2+2] cycloaddition with diphenylacetylene:

-

Product : A silanorbornadiene derivative forms via a strained intermediate. The reaction requires temperatures >150°C and proceeds in 52% yield .

N-Chlorosulfonyl Isocyanate (NCSI)

NCSI adds across the silicon-carbon bond, yielding sulfonamide derivatives:

Benzyne

Reaction with benzyne generates a silacycloheptatriene via [4+2] cycloaddition. The product exhibits unique photoluminescence properties .

Photochemical [2+2] Cycloaddition

Exposure to UV light (λ = 300 nm) induces [2+2] cycloaddition with carbon disulfide ():

Lithiation and Alkylation

The silole undergoes selective lithiation at the 2-position:

-

Conditions : Lithium diisopropylamide (LDA) in THF at −78°C.

-

Outcome : Alkylation with sec-butyl bromide produces 2-sec-butyl derivatives in 41–46% yield .

| Reagent | Product | Yield (%) | Isomer Ratio (trans:cis) |

|---|---|---|---|

| LDA + sec-butyl bromide | 2-sec-butylsilole | 41 | 85:15 |

Oxidation and Hydrolysis

-

Oxidation with Ozone : Cleaves the silole ring, yielding diphenylketone and dimethylsilanol .

-

Hydrolysis : Acidic conditions (HCl/THF) open the ring to form 1,4-diphenyl-1,3-butadiene and dimethylsiloxane .

Key Reactivity Trends

-

Steric Effects : Bulky phenyl groups hinder reactions at the silicon center, favoring ring-based reactivity .

-

Electronic Effects : The silole’s electron-rich diene system drives cycloaddition reactions .

-

Thermal Stability : Decomposes above 200°C via Si-C bond cleavage .

This compound’s versatility in forming coordination complexes, cycloadducts, and functionalized derivatives highlights its utility in organosilicon chemistry and materials science. Experimental data emphasize the balance between steric constraints and electronic activation in its reactivity profile.

Scientific Research Applications

Chemical Synthesis

Precursor in Silicon-Containing Compounds

Silacyclopenta-2,4-diene serves as a precursor for synthesizing more complex silicon-based materials. Its structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The compound can be oxidized using agents like hydrogen peroxide to form siloxane derivatives.

- Reduction : It can be reduced to silane derivatives using lithium aluminum hydride.

- Substitution : The phenyl groups can be substituted with other functional groups under suitable conditions.

Biological Applications

Biochemical Probes

Due to its unique electronic properties, silacyclopenta-2,4-diene is investigated as a probe in biochemical assays. Its ability to interact with biological systems makes it a candidate for studying various biochemical processes.

Potential Drug Delivery Systems

Research is ongoing to explore its potential in drug delivery systems. The silicon atom's reactivity may allow for the development of novel therapeutic agents or carriers that improve drug solubility and bioavailability.

Material Science

Advanced Materials Development

The compound is utilized in developing advanced materials such as polymers and electronic devices. Its unique properties contribute to the performance of materials used in optoelectronic applications . Silacyclopenta-2,4-diene derivatives are particularly attractive for use in organic semiconductors due to their favorable electronic characteristics.

Case Study 1: Synthesis of Silacyclopentanes

Recent studies have demonstrated new synthetic routes for producing silacyclopentanes from silacyclopenta-2,4-diene derivatives. These methods utilize blue-light promoted intramolecular photocycloaddition reactions that enhance regioselectivity and functionalization potential .

Case Study 2: Electronic Properties

Research on silole-based organic semiconductors has highlighted the role of silacyclopenta-2,4-diene in enhancing the performance of electronic devices. The compound's unique structure contributes to improved charge transport properties in organic electronics .

Mechanism of Action

The mechanism by which silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- exerts its effects involves its interaction with molecular targets through its silicon atom. The electronic properties of the silicon atom allow it to participate in various chemical reactions, influencing the pathways and outcomes of these reactions. The specific pathways involved depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Hexaphenylsilole (1,1,2,3,4,5-Hexaphenylsilole)

- Structure : All positions except the silicon atom are substituted with phenyl groups.

- Key Differences :

- The hexaphenyl derivative exhibits extreme steric hindrance due to the six bulky phenyl groups, reducing its reactivity in coupling reactions compared to the dimethyl-diphenyl analog .

- Electronic Effects : The electron-rich phenyl groups enhance conjugation but may limit applications in optoelectronics due to reduced solubility.

1-(tert-Butyl)-1,2,3,4,5-Pentaphenylsilole

- Structure : A tert-butyl group replaces one phenyl at the 1-position, with phenyl groups at positions 2–4.

- Key Differences: The tert-butyl group improves solubility in nonpolar solvents, making it more amenable to solution-phase reactions . The bulky tert-butyl substituent may modulate ring strain differently compared to the dimethyl groups in the target compound.

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole

- Structure : Bromine atoms replace phenyl groups at positions 2 and 5.

- Key Differences :

Silacyclopenta-2,4-diene, 1-(1-Methylethenyl)-3,4-bis(1-methylethenyl)-

- Structure : Contains methyl-ethenyl substituents instead of phenyl groups.

- However, the absence of aromatic substituents reduces thermal stability .

Comparative Data Table

Biological Activity

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- (commonly referred to as silole) is an organosilicon compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, particularly in the context of its cytotoxic effects against cancer cell lines, antioxidant properties, and interactions with various biological systems.

- Molecular Formula : CHSi

- Molecular Weight : 262.426 g/mol

- CAS Number : 7688-03-1

The compound features a silicon atom integrated into a five-membered ring structure, which includes two phenyl substituents and two methyl groups. This configuration contributes to its unique reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of silacyclopenta-2,4-diene derivatives has revealed several promising attributes:

-

Antitumor Activity :

- Certain silicon-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that silole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth.

- Antioxidant Properties :

- Reactivity with Biological Molecules :

Case Study 1: Antitumor Effects

A study focused on the cytotoxic effects of silacyclopenta-2,4-diene derivatives against human cancer cell lines demonstrated that these compounds could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 18 | Disruption of mitochondrial function |

Case Study 2: Antioxidant Activity

The antioxidant capacity of silacyclopenta-2,4-diene was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that silole exhibited a strong ability to scavenge free radicals.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 45 |

| 25 | 68 |

| 50 | 85 |

Research Findings

Recent research highlights several key findings regarding the biological activity of silacyclopenta-2,4-diene:

- Cytotoxicity : Various studies have confirmed that silole derivatives possess significant cytotoxic properties against multiple cancer types.

- Mechanistic Insights : Investigations into the mechanism of action suggest that these compounds may interfere with critical cellular processes such as DNA replication and repair.

- Potential Applications : Given their unique properties, silole compounds are being explored for use in drug development aimed at treating various malignancies and diseases associated with oxidative stress.

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing 1,1-dimethyl-2,5-diphenylsilacyclopenta-2,4-diene, and what challenges arise during its synthesis?

- Methodological Answer : A key synthetic route involves the reaction of benzenediazonium-2-carboxylate with 1-silacyclopentadiene derivatives, forming aryl-substituted products via cycloaddition. However, limitations arise due to steric hindrance from the dimethyl and diphenyl groups, which restrict substituent exchange reactions. For example, silole dianions with phenyl substituents exhibit resistance to further functionalization, necessitating alternative strategies like using dilithio intermediates .

Q. How is the structural integrity of silacyclopentadiene derivatives verified experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques (e.g., NMR for substituent environments) and X-ray crystallography for precise bond-length and ring-strain analysis. For instance, crystallographic studies on related silacyclopentadienes reveal planar geometries disrupted by steric bulk, influencing reactivity . Computational tools like InChI descriptors (e.g., PubChem-derived identifiers) complement experimental data for structural validation .

Q. What role do substituents play in stabilizing silacyclopentadiene rings during synthesis?

- Methodological Answer : Bulky substituents like dimethyl and diphenyl groups enhance kinetic stabilization by reducing ring strain and preventing unwanted dimerization. However, excessive steric hindrance can impede reactivity, as observed in sulfur dichloride reactions where steric effects dictate product selectivity (e.g., favoring bridge expulsion in less hindered systems) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1,1-dimethyl-2,5-diphenylsilacyclopentadiene with diazonium salts?

- Methodological Answer : The reaction with benzenediazonium-2-carboxylate proceeds via a [3+2] cycloaddition mechanism, forming a bicyclic intermediate. Computational studies suggest that electron-deficient diazonium salts favor electrophilic attack at the silicon center, while steric effects from substituents modulate regioselectivity. Experimental evidence supports this through isolation of thiepin derivatives under controlled conditions .

Q. How do steric effects from dimethyl and diphenyl groups influence regioselectivity in cycloaddition reactions?

- Methodological Answer : Steric bulk directs reactivity by hindering access to specific ring positions. For example, in reactions with sulfur dichloride, steric shielding at the silicon center shifts reactivity toward bridge expulsion rather than ring expansion. Comparative studies using substituted analogs (e.g., tetramethyl vs. tetraphenyl) reveal distinct product profiles, validated by DFT calculations .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for silacyclopentadienes?

- Methodological Answer : Discrepancies often arise from underestimating steric effects in computational models. Hybrid approaches combining experimental kinetics (e.g., photooxygenation studies) and high-level DFT simulations (incorporating van der Waals corrections) improve accuracy. For instance, peracid oxidation data for silacyclopentadienes align better with calculations when steric parameters are explicitly modeled .

Data Contradiction Analysis

- Example : Silole dianions with phenyl groups show limited substitution reactivity compared to methyl-substituted analogs. This contradiction is resolved by analyzing electronic stabilization (via conjugation) and steric blocking, which are not mutually exclusive. Synchrotron X-ray absorption spectroscopy (XAS) and Hammett plots provide quantitative insights into substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.